

# A Comparative Analysis of TG-263 and Institutional Nomenclature in Radiation Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TH-263   |           |
| Cat. No.:            | B1683123 | Get Quote |

In the landscape of radiation oncology, precision and consistency are paramount for patient safety, treatment efficacy, and the advancement of clinical research. A significant hurdle in achieving this consistency has been the lack of a standardized nomenclature for treatment planning structures and dosimetric data. The report from the American Association of Physicists in Medicine (AAPM) Task Group 263 (TG-263) addresses this challenge by providing a consensus-based framework for standardizing nomenclature.[1][2][3][4][5] This guide offers a comparative analysis between the adoption of the TG-263 standard and the continued use of non-standardized, institution-specific naming conventions.

The TG-263 initiative was born out of the need to enhance safety and quality within and between clinics, and to facilitate the pooling of data for research, registries, and clinical trials. The task group, a diverse international body of physicists, physicians, dosimetrists, and vendor representatives, was charged with standardizing structure names, nomenclature for dosimetric data (like dose-volume histogram metrics), and providing templates to aid in adoption.

## **Comparative Analysis: Key Distinctions**

The primary alternative to adopting TG-263 is the continuation of institutional-specific nomenclature, which is often characterized by significant variability. This variability can arise from the preferences of individual clinicians, different historical practices within a department, and the constraints of various software systems. The following table summarizes the key differences between these two approaches.



| Feature                      | TG-263 Standardized<br>Nomenclature                                                                                                       | Non-Standardized<br>Institutional Nomenclature                                                                                           |
|------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Consistency                  | High degree of consistency across institutions, departments, and software platforms.                                                      | Low consistency; high variability between different institutions, and often within the same institution.                                 |
| Interoperability             | Facilitates seamless data sharing, aggregation, and analysis for multi-institutional research and clinical trials.                        | Creates significant barriers to data pooling and collaborative research due to the need for manual data mapping and interpretation.      |
| Safety and Quality Assurance | Enhances patient safety by reducing ambiguity in treatment plans. It also enables the development of automated quality assurance scripts. | Increased risk of errors due to misinterpretation of non-standard names. Quality assurance processes are more challenging to automate.   |
| Efficiency                   | Improves workflow efficiency by providing a clear and consistent language for all members of the radiation oncology team.                 | Can lead to inefficiencies due to the need for clarification and manual translation of terms between different team members and systems. |
| Implementation Effort        | Requires an initial investment of time and resources to create templates, educate staff, and update existing systems.                     | No initial implementation effort is required, but it perpetuates long-term inefficiencies and challenges in data management.             |
| Future Scalability           | Provides a formalism for a nomenclature schema that can accommodate the addition of new structures in the future.                         | Ad-hoc naming conventions can become increasingly complex and difficult to manage over time.                                             |

## **Evidence of Impact: A Quantitative Perspective**



While a direct experimental comparison in a traditional sense is not applicable, studies on the retrospective application of TG-263 to clinical data provide quantitative insights into its impact. These studies highlight the prevalence of naming inconsistencies in non-standardized environments and the feasibility of mapping existing data to the TG-263 standard.

A study focused on developing a tool-supported approach, "Stature," to standardize structure names in existing radiation therapy plans for prostate cancer (PCa) and head and neck squamous cell carcinoma (HNSCC) found significant naming inconsistencies in the original data. The table below summarizes the findings from this study.

| Cancer Type                                            | Total<br>Structures<br>Analyzed | Structures<br>with Naming<br>Inconsistency | Inconsistency<br>Rate | Time Required<br>for<br>Standardizatio<br>n |
|--------------------------------------------------------|---------------------------------|--------------------------------------------|-----------------------|---------------------------------------------|
| Prostate Cancer<br>(PCa)                               | 5969                            | 287                                        | 4.81%                 | Not specified                               |
| Head and Neck<br>Squamous Cell<br>Carcinoma<br>(HNSCC) | 2956                            | 318                                        | 10.76%                | 7.5 clinician<br>hours                      |

Data adapted from a study on the Stature approach for relabeling radiation therapy structures.

This data demonstrates that even within a single institution, a significant percentage of structure names can deviate from a consistent standard. The Stature approach, by mapping these varied names to the TG-263 standard, successfully relabeled 99% of the relevant structures, showcasing the comprehensive nature of the TG-263 recommendations.

#### **Methodology for Retrospective Data Standardization**

The process of retrospectively applying a nomenclature standard like TG-263 to existing datasets involves a systematic approach to identify, map, and relabel structures. The "Stature" methodology provides a clear example of such a protocol.

Protocol for Retrospective Standardization of Structure Names:



- Identification of Relevant Structures: A set of clinically relevant structures for a specific cancer type is identified by reviewing protocols from major clinical trials.
- Synonym Identification: Clinicians review the existing structure names in the dataset to identify all synonyms used for each relevant structure. This step leverages the expertise of local domain experts.
- Mapping to TG-263: The identified synonyms are then mapped to the corresponding official TG-263 primary name.
- Automated Relabeling: A software tool is used to apply these mappings to the entire dataset, automatically relabeling the structures according to the TG-263 standard.
- Manual Validation: A random sample of the relabeled data is manually reviewed to ensure the accuracy of the automated process.

This methodology demonstrates a practical workflow for adopting the TG-263 standard for large, historical datasets, which is crucial for leveraging this data for large-scale research.

#### **Visualizing Workflows and Logical Structures**

To further elucidate the practical aspects of TG-263, the following diagrams, created using the DOT language, illustrate key workflows and logical relationships.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aapm.org [aapm.org]
- 2. blog.radformation.com [blog.radformation.com]
- 3. researchgate.net [researchgate.net]



- 4. American Association of Physicists in Medicine Task Group 263: Standardizing Nomenclatures in Radiation Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AAPM Reports Standardizing Nomenclatures in Radiation Oncology (2018)Nomenclatures in Radiation Oncology [aapm.org]
- To cite this document: BenchChem. [A Comparative Analysis of TG-263 and Institutional Nomenclature in Radiation Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683123#comparative-analysis-of-tg-263-and-other-nomenclature-standards]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com